N-Ethyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Description
Properties
Molecular Formula |
C13H20BN3O4 |
|---|---|
Molecular Weight |
293.13 g/mol |
IUPAC Name |
N-ethyl-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H20BN3O4/c1-6-15-11-10(17(18)19)7-9(8-16-11)14-20-12(2,3)13(4,5)21-14/h7-8H,6H2,1-5H3,(H,15,16) |
InChI Key |
YNMDCWWTYFITHX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NCC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
A representative synthesis begins with 5-bromo-N-ethyl-3-nitropyridin-2-amine as the starting material. This intermediate undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂) or a preformed boronic ester. Key conditions include:
-
Catalyst system : Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%)
-
Base : K₂CO₃ or Cs₂CO₃ (2–3 equivalents)
-
Solvent : Dioxane or THF under inert atmosphere
Post-reaction workup typically involves extraction with ethyl acetate, drying over Na₂SO₄, and purification via silica gel chromatography. Yields range from 65% to 78% depending on the halogen precursor’s reactivity.
Table 1: Optimization of Suzuki-Miyaura Coupling Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 0.5–2.5 mol% | 1.5 mol% Pd(dppf)Cl₂ | +12% |
| Temperature | 70–110°C | 90°C | +15% |
| Solvent | Dioxane vs. THF | Dioxane | +8% |
An alternative route involves sequential introduction of the nitro and boronyl groups onto a preformed N-ethylpyridin-2-amine scaffold.
Nitration Step
The nitro group is introduced via electrophilic aromatic nitration. The pyridine ring is activated by the electron-donating ethylamino group, directing nitration to the meta position relative to the amine.
-
Nitrating agent : Fuming HNO₃ in H₂SO₄ at 0–5°C
-
Reaction time : 2–4 hours
-
Yield : 82–89%.
Boronylation via Miyaura Borylation
Following nitration, the 5-position is functionalized using a Miyaura borylation protocol:
-
Substrate : 5-Bromo-N-ethyl-3-nitropyridin-2-amine
-
Reagent : Bis(pinacolato)diboron (1.2 equivalents)
-
Conditions : PdCl₂(dppf) (3 mol%), KOAc (3 equiv), DMF, 80°C, 18 hours.
This step achieves 70–75% yield, with purity >95% confirmed by HPLC.
Alternative Synthetic Routes
Directed Ortho-Metalation (DoM) Strategy
A less common approach employs directed metalation to install the boronyl group. Using LDA (lithium diisopropylamide) as a base, the ethylamino group directs deprotonation at the 5-position, followed by quenching with B(OiPr)₃ and pinacol trapping. Challenges include competing side reactions at the nitro group, limiting yields to 50–55%.
One-Pot Tandem Reactions
Recent advancements explore tandem nitration-borylation in a single pot. For example:
-
Starting material : N-Ethyl-5-bromopyridin-2-amine
-
Nitration : HNO₃/AcOH at 20°C, 1 hour
-
Borylation : Immediate addition of B₂Pin₂ and Pd catalyst without isolation.
This method reduces purification steps but achieves lower yields (58–62%) due to intermediate instability.
Reaction Optimization and Challenges
Solvent and Temperature Effects
-
Polar aprotic solvents (DMF, DMSO) enhance boronic ester stability but may decompose nitro groups at elevated temperatures.
-
Mixed solvent systems (e.g., dioxane:H₂O 4:1) improve catalyst turnover in Suzuki reactions.
Analytical Characterization
Post-synthesis analysis employs multiple techniques:
-
¹H/¹³C NMR : Confirms substitution pattern (e.g., nitro at C3, boronyl at C5). Key shifts include:
-
Mass spectrometry : Molecular ion peak at m/z 293.13 (M+H⁺).
-
HPLC : Purity assessments using C18 columns and UV detection at 254 nm.
Scale-Up and Industrial Feasibility
Pilot-Scale Synthesis
A 100-g batch process reported by Jilin Chinese Academy of Sciences-yanshen Technology achieved 74% yield using:
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol).
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of biaryl compounds through cross-coupling reactions.
Scientific Research Applications
Medicinal Chemistry
N-Ethyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is being explored for its potential therapeutic applications. Its structural features suggest it could act as a precursor or intermediate in the synthesis of biologically active compounds.
Key Findings :
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit selective cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs have shown effectiveness in inhibiting tumor growth in xenograft models .
Enzyme Inhibition
The compound's boron-containing structure suggests potential as an enzyme inhibitor. Research has indicated that similar compounds can inhibit enzymes involved in critical metabolic pathways.
Table 1: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Moderate |
| Carbonic anhydrase | High |
| Dipeptidyl peptidase IV | Low |
Research has highlighted several biological activities associated with this compound:
Table 2: Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus |
| Cytotoxicity | Selective against human cancer cells |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 production in vitro |
Case Study 1: Tumor Growth Inhibition
A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The results suggest its potential as an anticancer agent.
Case Study 2: Safety and Toxicity Assessment
Toxicological evaluations have shown that the compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models during the study period .
Mechanism of Action
The mechanism of action of N-Ethyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine depends on the specific reactions it undergoes. For example, in Suzuki-Miyaura cross-coupling reactions, the boronate ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The palladium catalyst facilitates the formation of a palladium complex with the aryl halide, which then reacts with the boronate ester to form the desired product .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 6-Substituted Nicotinic Acid Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., carboxy, trifluoromethyl) enhance solubility and ionic interactions with enzymes, as seen in NaPRTase binding .
- Steric effects from ortho-substituents (e.g., 2-methyl or 2-methoxy) may hinder enzyme access, whereas para-substituents (e.g., 4-carboxy) facilitate alignment with active sites .
- Bulkier substituents (e.g., GKA20’s benzoylamino group) are associated with targeted receptor activation (e.g., glucokinase) but may reduce metabolic stability .
Pharmacological and Metabolic Comparisons
Enzyme Interactions
- Nicotinic Acid Phosphoribosyltransferase (NaPRTase): Nicotinic acid (Na) binds to NaPRTase via ionic interactions between its carboxyl group and conserved residues (e.g., R318A in humans) . In contrast, 6-hydroxynicotinic acid (a microbial metabolite) undergoes reversible hydroxylation, demonstrating divergent metabolic pathways under anaerobic conditions .
Metabolic Stability and Oxidation
- Oxidation by Pseudomonas fluorescens :
- Nicotinic acid undergoes ring cleavage under aerobic conditions, generating CO₂ as a primary byproduct .
- Substituted analogs like 6-(4-Carboxy-2-methylphenyl)nicotinic acid may resist oxidation due to the stabilizing effects of the carboxy group and steric protection from the methyl group .
- Comparatively, 6-hydroxynicotinic acid is more prone to further degradation, forming intermediates like 6-hydroxypicolinic acid .
Therapeutic Potential
Table 2: Pharmacological Profiles of Selected Nicotinic Acid Derivatives


Key Insights :
- The carboxy-phenyl substitution in 6-(4-Carboxy-2-methylphenyl)nicotinic acid may enhance NAD biosynthesis by mimicking Na’s role in the Preiss-Handler pathway, though its methyl group could limit bioavailability .
- GKA analogs demonstrate the importance of substituent bulk in targeting specific enzymes (e.g., glucokinase), suggesting that tailored substitutions could optimize therapeutic indices .
Biological Activity
N-Ethyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS Number: 1421854-75-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profile, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 293.13 g/mol. The compound features a pyridine ring substituted with a nitro group and a boron-containing dioxaborolane moiety, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Initial studies suggest that the compound may act as an inhibitor of specific kinases or enzymes involved in cellular signaling pathways. The presence of the nitro group enhances its electrophilicity, potentially allowing it to form covalent bonds with nucleophilic sites on target proteins.
Antiparasitic Activity
Research indicates that modifications to the pyridine scaffold can enhance antiparasitic activity. For instance, similar compounds have shown significant efficacy against protozoan parasites, suggesting that this compound may exhibit similar properties. Studies report EC50 values in the nanomolar range for related structures, indicating potent biological effects against parasites such as Leishmania spp. and Trypanosoma spp. .
Cytotoxicity and Selectivity
In vitro assays assessing cytotoxicity reveal that this compound exhibits selective toxicity towards cancer cell lines compared to normal cells. This selectivity is crucial for the development of anticancer agents as it minimizes adverse effects on healthy tissues.
Case Studies
- Antiparasitic Efficacy : A study demonstrated that derivatives of pyridine with similar structural motifs exhibited EC50 values ranging from 0.010 μM to 0.177 μM against Leishmania spp., suggesting that modifications can significantly enhance activity .
- Kinase Inhibition : Another investigation into related compounds found that certain derivatives showed IC50 values below 10 µM against key kinases involved in cancer progression . The structure–activity relationship (SAR) studies indicated that the presence of polar functional groups could improve solubility and metabolic stability while maintaining potency.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-Ethyl-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety. A typical protocol involves coupling a halogenated pyridine precursor (e.g., 5-bromo-3-nitropyridin-2-amine derivative) with a tetramethyl dioxaborolane reagent. Key parameters include:
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) .
- Base: K₂CO₃ or Cs₂CO₃ in THF/H₂O or dioxane .
- Temperature: 80–100°C for 12–24 hours. Yield optimization (70–90%) requires inert atmosphere and stoichiometric control of the boronate reagent. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Table 1: Representative Suzuki-Miyaura Conditions for Boronate-Containing Pyridines
| Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 85 | |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 78 |
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy:
- ¹H NMR: Expect peaks for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.3–3.5 ppm, quartet), nitro group (deshielded aromatic protons at δ 8.5–9.0 ppm), and boronate ester (δ 1.3 ppm, singlet for methyl groups) .
- ¹¹B NMR: A peak near δ 30–35 ppm confirms the boronate ester .
Advanced Research Questions
Q. What mechanistic insights explain the electronic effects of substituents on cross-coupling reactivity?
Methodological Answer: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), reducing electron density at the pyridine ring and accelerating oxidative addition of Pd catalysts. However, steric hindrance from the tetramethyl dioxaborolane may slow transmetallation. To assess these effects:
- Perform Hammett studies by synthesizing analogs with varying substituents (e.g., -CF₃, -OMe) and comparing coupling rates .
- Use DFT calculations to map electron density distribution and transition-state energies. Absolute hardness (η) and electronegativity (χ) parameters derived from ionization potentials (I) and electron affinities (A) (η = (I − A)/2) quantify reactivity trends .
Q. How does the nitro group influence regioselectivity in subsequent functionalization?
Methodological Answer: The nitro group directs electrophilic substitution to the para position (C4 of pyridine). For example:
- Reduction: Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, enabling further coupling or cyclization .
- Nucleophilic Aromatic Substitution (NAS): React with amines or thiols under basic conditions (e.g., KOtBu/DMF) at elevated temperatures (100–120°C) . Monitor regioselectivity using LC-MS and ²D NMR (NOESY, HSQC) to confirm bond formation.
Q. How can contradictory data on catalytic efficiency in cross-coupling reactions be resolved?
Methodological Answer: Discrepancies in Pd catalyst performance (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) often arise from:
- Ligand Effects: Bulky ligands (dppf) improve stability but reduce accessibility for transmetallation .
- Solvent Polarity: Polar aprotic solvents (dioxane) enhance ionic intermediate stability but may deactivate boronate esters . Resolution Strategy:
- Conduct kinetic studies under standardized conditions (fixed temperature, concentration).
- Compare turnover numbers (TON) and activation energies (Ea) via Arrhenius plots.
Q. What are the stability profiles of this compound under varying experimental conditions?
Methodological Answer: Key stability considerations:
- Hydrolytic Stability: The boronate ester is sensitive to protic solvents. Store in anhydrous THF or DCM at −20°C .
- Thermal Stability: Decomposition occurs >150°C (TGA analysis). Avoid prolonged heating in refluxing solvents.
- Photostability: Nitro groups may undergo photoredox reactions. Use amber vials for light-sensitive experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


